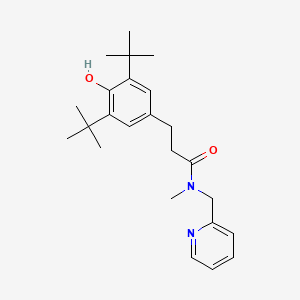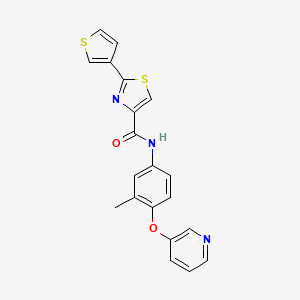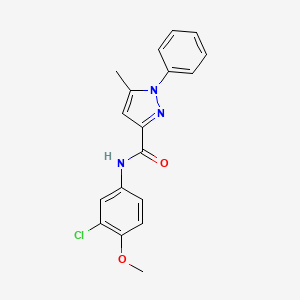
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide, also known as BHA-DMPP, is a synthetic compound that has gained attention in the scientific research field due to its potential as an antioxidant and neuroprotective agent.
Mechanism of Action
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide exerts its neuroprotective effects through multiple mechanisms. It acts as a free radical scavenger, reducing oxidative stress and preventing damage to neuronal cells. 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide also inhibits the activation of microglia, which are immune cells in the brain that can contribute to inflammation and neuronal damage.
Biochemical and Physiological Effects:
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide has been shown to increase levels of antioxidant enzymes such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. It also reduces levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which can contribute to neuroinflammation and neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide in lab experiments is its stability and solubility in water, which allows for easy administration to cells and animals. However, one limitation is that the compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Future Directions
There are several potential future directions for research on 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the compound's effects on other systems in the body, such as the immune system and cardiovascular system. Finally, research could focus on developing more potent derivatives of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide with improved neuroprotective properties.
Synthesis Methods
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide can be synthesized through a multistep process starting with the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with methylamine to form 3,5-ditert-butyl-4-hydroxyphenyl-N-methylmethanimine. This intermediate is then reacted with 2-pyridinemethanol to produce 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide.
Scientific Research Applications
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide has been studied for its potential use as an antioxidant and neuroprotective agent. It has been shown to have a protective effect on neuronal cells by reducing oxidative stress and inflammation. Additionally, 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide has been found to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-23(2,3)19-14-17(15-20(22(19)28)24(4,5)6)11-12-21(27)26(7)16-18-10-8-9-13-25-18/h8-10,13-15,28H,11-12,16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUQAGMSHXEXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(C)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7551790.png)
![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)
![1-(2-fluorophenyl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]pyrazole-3-carboxamide](/img/structure/B7551808.png)
![3-(methanesulfonamido)-2,4,6-trimethyl-N-[4-(thiadiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B7551822.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551835.png)
![2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7551841.png)
![N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]-4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B7551845.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[3-(4-methylphenyl)-1,2-oxazole-5-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7551851.png)


![methyl 2-[[3-(2-methoxy-2-oxoethoxy)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B7551871.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7551875.png)
